molecular formula C18H15FN2OS B2613404 (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 300379-06-0

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No. B2613404
CAS RN: 300379-06-0
M. Wt: 326.39
InChI Key: BVWOMQFEGADHEX-UHFFFAOYSA-N
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Description

The compound “(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known to be a part of many biologically active compounds .


Molecular Structure Analysis

The structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, phenylthio group, and fluorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the other functional groups. Pyrazole rings are known to participate in various chemical reactions .

Scientific Research Applications

Molecular Logic Devices

The study of 1,3,5-triarylpyrazolines, which may include compounds structurally similar to "(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone," has shown their application in molecular logic devices. These compounds operate according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes. Such molecules can show a nonfluorescent to fluorescent transition under specific pH conditions due to protonation, demonstrating potential use in pH-driven off-on-off molecular logic devices based on internal charge transfer mechanisms (Zammit et al., 2015).

Sensor Applications

A related derivative has been employed as a colorimetric sensor for Fe(III) ions and a “turn-on” fluorescent sensor for Al(III) ions. The compound showcased remarkable colorimetric and fluorescence responses toward these metal ions in solution, indicating its utility in detecting and quantifying metal ions in various environments (Soufeena & Aravindakshan, 2019).

Crystal Structure Analysis

The crystal structure of compounds closely related to "(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone" has been characterized to understand their molecular configuration and potential applications in material science and chemical engineering. Such studies provide insights into the molecular arrangement and interactions that can influence the physical properties and reactivity of these compounds (Sun et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, potentially including structures similar to the compound of interest, have shown promise as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro activity against various pathogens and cancer cell lines, suggesting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazole derivatives are known to have diverse biological activities .

properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWOMQFEGADHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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